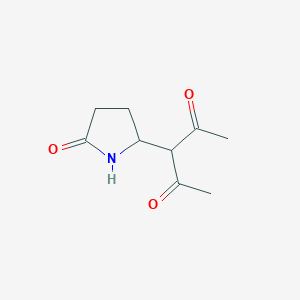

3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-oxopyrrolidin-2-yl)pentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(11)9(6(2)12)7-3-4-8(13)10-7/h7,9H,3-4H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXLVFILPAVWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CCC(=O)N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione Core

Direct Synthetic Routes to the Chemical Compound

Direct synthetic routes to this compound, where the complete core structure is assembled in a single key step from simple precursors, are not extensively detailed in readily available literature. However, a hypothetical direct alkylation could be envisioned. This would involve the reaction of the dianion of a cyclic β-diketone precursor in a one-pot reaction that forms the desired substituted structure. nih.gov Such a direct approach would offer the advantage of atom economy and reduced synthetic steps.

Convergent Synthesis Approaches Involving 5-Oxopyrrolidine and Pentane-2,4-dione Scaffolds

Convergent synthesis provides a more versatile and commonly employed strategy for constructing complex molecules like this compound. This approach involves the independent synthesis of the 5-oxopyrrolidine (pyroglutamate) and pentane-2,4-dione moieties, followed by their strategic coupling.

One of the primary convergent methods is the C-alkylation of pentane-2,4-dione. In this process, the enolate of pentane-2,4-dione, a potent nucleophile, is reacted with an electrophilic derivative of 5-oxopyrrolidine. researchgate.netresearchgate.net A suitable electrophile would be a 2-halomethyl-5-oxopyrrolidine, which would undergo a nucleophilic substitution reaction with the pentane-2,4-dione enolate to form the target carbon-carbon bond. researchgate.net The choice of base, solvent, and reaction temperature is critical to favor C-alkylation over the competing O-alkylation. researchgate.net

Another plausible convergent strategy is the Michael addition . This reaction would involve the addition of the nucleophilic pentane-2,4-dione enolate to a Michael acceptor, such as a 5-alkenyl-5-oxopyrrolidine derivative. This conjugate addition would form the desired carbon skeleton of the target molecule.

The following table summarizes these convergent approaches:

| Convergent Approach | 5-Oxopyrrolidine Reactant | Pentane-2,4-dione Reactant | Key Reaction Type |

| C-Alkylation | 2-(Halomethyl)-5-oxopyrrolidine | Pentane-2,4-dione enolate | Nucleophilic Substitution |

| Michael Addition | 5-Alkenyl-5-oxopyrrolidine | Pentane-2,4-dione enolate | Conjugate Addition |

Precursor Chemistry and Intermediate Derivatization for Compound Synthesis

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors. The synthesis of substituted pentane-2,4-dione building blocks is a well-established area of organic chemistry.

Synthesis of Substituted Pentane-2,4-dione Building Blocks

The fundamental pentane-2,4-dione scaffold is classically synthesized via the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. For the synthesis of pentane-2,4-dione (acetylacetone), ethyl acetate (B1210297) can be condensed with acetone (B3395972) in the presence of a strong base like sodium ethoxide.

The general mechanism of the Claisen condensation is as follows:

A strong base removes an alpha-proton from the ester to form an enolate.

The enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

An alkoxide leaving group is eliminated, resulting in the formation of a β-keto ester.

Once the pentane-2,4-dione core is formed, it can be further modified through acylation and alkylation reactions to introduce various substituents. unirioja.es These reactions typically proceed through the formation of a resonance-stabilized enolate anion. unirioja.es

Acylation of β-diketones, such as pentane-2,4-dione, can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.net This introduces an additional acyl group, leading to the formation of a triketone, which can then be selectively deacylated if necessary.

Alkylation is a key method for introducing substituents at the C3 position of the pentane-2,4-dione ring. unirioja.es The reaction involves the deprotonation of the acidic methylene (B1212753) proton between the two carbonyl groups to form a nucleophilic enolate. nih.gov This enolate can then react with an alkyl halide in an S\textsubscript{N}2 reaction to form a new carbon-carbon bond. The choice of the alkylating agent is crucial for the synthesis of the desired substituted β-diketone. unirioja.es

The following table outlines common reagents for these transformations:

| Transformation | Substrate | Reagent(s) | Product Type |

| Claisen Condensation | Ethyl acetate, Acetone | Sodium ethoxide | β-Diketone |

| Acylation | Pentane-2,4-dione | Acid chloride, Base | Substituted β-Diketone |

| Alkylation | Pentane-2,4-dione | Alkyl halide, Base | Substituted β-Diketone |

Synthesis of 5-Oxopyrrolidine-Derived Intermediates

The synthesis of intermediates derived from 5-oxopyrrolidine is a critical phase in the development of more complex molecules. These intermediates serve as versatile building blocks for a variety of subsequent chemical modifications.

A common route to 5-oxopyrrolidine-3-carbohydrazide (B1650037) precursors begins with the reaction of itaconic acid with an appropriate amine, such as N-(4-aminophenyl)acetamide, in refluxing water to yield a 1-substituted-5-oxopyrrolidine-3-carboxylic acid. nih.gov This carboxylic acid is then esterified, often using methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to produce the corresponding methyl ester. Subsequent hydrazinolysis of the ester with hydrazine (B178648) monohydrate affords the desired 5-oxopyrrolidine-3-carbohydrazide. nih.gov This carbohydrazide (B1668358) is a key precursor for synthesizing a wide array of derivatives, including those with hydrazone, pyrrole, and triazole moieties. ktu.edu

For instance, 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide has been utilized as a precursor for various heterocyclic derivatives. ktu.edu Similarly, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carbohydrazide serves as a versatile intermediate for further chemical transformations. nih.gov

A general synthetic pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Itaconic acid, N-(4-aminophenyl)acetamide | Water, Reflux | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 2 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, Sulfuric acid (catalytic) | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate |

| 3 | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate | 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carbohydrazide |

The pyrrolidinone ring is amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. researchgate.net These transformations can target the hydrogens at various positions on the ring or involve modifications of the carboxylic acid group. researchgate.net

One common transformation is the conversion of a carboxylic acid derivative to an amide. For example, N-substituted lactams can be synthesized directly from lactones and amines using an iridium catalyst. researchgate.net The Beckmann rearrangement, an acid-catalyzed isomerization of an oxime to an amide, also provides a route to pyrrolidones. researchgate.net

Furthermore, the pyrrolidinone scaffold can undergo C-H functionalization. For instance, iridium-catalyzed single-step N-substituted lactam synthesis from lactones and amines has been reported. researchgate.net Additionally, late-stage functionalization of amide-containing drugs and prolinol derivatives has been achieved through selective cyanation. researchgate.net The development of protocols for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine (B122466), using a combination of a Lewis acid and photoredox catalysis, opens up new avenues for skeletal remodeling of the pyrrolidinone core. nih.gov

Catalysis in the Synthesis of the Chemical Compound and its Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of "this compound" and its analogs, enabling key bond-forming reactions under controlled conditions.

Acid catalysis is frequently employed in the synthesis of derivatives from 5-oxopyrrolidine-3-carbohydrazide precursors. For example, the condensation of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carbohydrazide with pentane-2,4-dione in propan-2-ol, catalyzed by a few drops of hydrochloric acid, yields a 3,5-dimethylpyrazole (B48361) derivative. nih.gov In a similar fashion, condensation with hexane-2,5-dione under acetic acid catalysis results in the formation of a 2,5-dimethylpyrrole derivative. nih.gov

The synthesis of hydrazones is also commonly achieved through acid-catalyzed condensation of the carbohydrazide with various aromatic aldehydes. nih.govvu.lt These reactions are typically carried out in a suitable solvent like methanol or aqueous propanol, with a catalytic amount of hydrochloric acid, to facilitate the formation of the azomethine (CH=N) linkage. nih.govvu.lt

The table below summarizes representative acid-catalyzed condensation reactions:

| Carbohydrazide Precursor | Condensation Partner | Acid Catalyst | Product Type |

| 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carbohydrazide | Pentane-2,4-dione | Hydrochloric acid | 3,5-dimethylpyrazole derivative |

| 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carbohydrazide | Hexane-2,5-dione | Acetic acid | 2,5-dimethylpyrrole derivative |

| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Aromatic aldehydes | Hydrochloric acid | Hydrazone derivatives |

The field of organocatalysis has provided alternative and often stereoselective routes to pyrrolidine derivatives. benthamdirect.com Organocatalysts such as prolines, phosphoric acids, and thioureas have been successfully used in cycloaddition reactions of azomethine ylides to furnish chiral pyrrolidines. benthamdirect.com These catalysts can activate either the 1,3-dipole or the dipolarophile, or both simultaneously, to facilitate the reaction. benthamdirect.com The development of pyrrolidine-based organocatalysts continues to be an active area of research, with applications in a wide range of organic transformations. benthamdirect.com

Metal-based catalytic systems have also been extensively explored for the synthesis and functionalization of pyrrolidine derivatives. Transition metal nanoparticles are effective catalysts for C-C bond forming reactions. mdpi.com Lewis acids, in conjunction with photoredox catalysis, have been shown to enable the cleavage of the C-N bond in unstrained pyrrolidines, allowing for subsequent C-C bond formation through intermolecular radical addition. nih.gov Copper-catalyzed cross-coupling reactions have also been investigated for the modification of pyroglutamate (B8496135) derivatives. chemrxiv.org

Stereoselective Synthetic Approaches to the Chemical Compound and its Analogs

The stereoselective synthesis of "this compound" and its analogs is of significant interest due to the importance of chirality in biological activity. Asymmetric synthesis strategies often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. scispace.com

One common approach involves starting from a chiral pool material like L-proline. mdpi.com L-proline possesses a pre-existing stereocenter which can be elaborated upon to generate enantiomerically pure pyrrolidine derivatives. mdpi.com

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.gov Chiral pyrrolidine-based organocatalysts, often derived from proline, can effectively promote a variety of transformations in an enantioselective manner. mdpi.com For example, diarylprolinol silyl (B83357) ethers are used for the asymmetric functionalization of aldehydes. nih.gov

Metal-catalyzed asymmetric reactions also provide access to chiral pyrrolidine derivatives. Palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides furnishes enantiopure 2,5-disubstituted pyrrolidines. nih.gov The chiral sulfinyl auxiliary directs the stereochemical outcome of the cyclization. nih.gov

Mechanistic Investigations of Reaction Pathways

Reaction Mechanisms in the Formation of 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione Derivatives

The formation of the core structure of this compound derivatives proceeds through intricate reaction mechanisms. These mechanisms are fundamental to the strategic development of synthetic methodologies for this class of compounds.

The formation of the 5-oxopyrrolidine ring, a key structural motif in the target molecule, is typically achieved through condensation reactions. researchgate.net These reactions involve the intramolecular cyclization of a suitable linear precursor, often an amino acid derivative or a related open-chain compound. The process is generally catalyzed by either acid or base, which facilitates the nucleophilic attack of a nitrogen atom on a carbonyl group, leading to the formation of the five-membered lactam ring.

One plausible pathway involves the condensation of a glutamate (B1630785) derivative with a β-dicarbonyl compound. The initial step is the formation of an enamine or an enolate from the pentane-2,4-dione moiety, which then acts as a nucleophile. This is followed by a Michael addition to an activated glutamic acid derivative. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on one of the carbonyl groups of the dione, followed by dehydration, would lead to the formation of the pyrrolidinone ring.

The reaction mechanism can be influenced by the nature of the reactants and the reaction conditions. For instance, the use of different activating groups on the glutamic acid precursor can alter the rate and efficiency of the cyclization step. Similarly, the choice of catalyst can play a pivotal role in directing the reaction towards the desired product. nih.gov The cyclocondensation process is a key step in the synthesis of various heterocyclic compounds and the principles governing these reactions are applicable here. nih.gov

Table 1: Key Intermediates in a Hypothetical Condensation Pathway

| Intermediate | Structure | Role in the Pathway |

|---|---|---|

| Enamine of pentane-2,4-dione | (CH₃CO)₂C=C(NHR)CH₃ | Nucleophile in the initial C-C bond formation |

| Michael Adduct | HOOC(CH₂)₂CH(NHR)CH(COCH₃)₂ | Product of the initial carbon-carbon bond formation |

| Acyl-immonium ion | [HOOC(CH₂)₂CH=N⁺RCH(COCH₃)₂] | Intermediate promoting intramolecular cyclization |

| Hemiaminal | Cyclic ether with N and OH on the same carbon | Precursor to the final lactam after dehydration |

The pentane-2,4-dione moiety in the target molecule and its precursors can exist in several tautomeric forms, primarily the keto and enol forms. nih.gov The equilibrium between these tautomers is a critical factor that influences the reactivity of the intermediates. The enol form is stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring, which can affect its nucleophilicity.

During the synthesis, the tautomeric equilibrium of the β-dicarbonyl intermediates can be influenced by the solvent, temperature, and pH of the reaction medium. In polar protic solvents, the keto form may be favored due to hydrogen bonding with the solvent, while in nonpolar aprotic solvents, the enol form may be more prevalent. The specific tautomeric form present will dictate the regioselectivity of subsequent reactions. For example, the enolate can react at either the central carbon atom or the oxygen atom, leading to C- or O-alkylation, respectively. Understanding and controlling this equilibrium is therefore essential for achieving high yields of the desired product.

The presence of different tautomeric forms of reaction intermediates has been observed in the synthesis of similar heterocyclic systems. nih.gov Computational studies, alongside spectroscopic techniques such as NMR, can provide valuable insights into the relative stabilities of these tautomers and their populations under various conditions.

Kinetics and Thermodynamics of Synthetic Transformations

The synthesis of this compound is governed by both kinetic and thermodynamic factors. The reaction can proceed through different pathways, leading to either the kinetically or thermodynamically favored product. mdpi.com For instance, at lower temperatures, the reaction may favor the formation of the product that is formed fastest (kinetic control), which may not necessarily be the most stable product. At higher temperatures, the reaction is more likely to be under thermodynamic control, leading to the formation of the most stable product.

Kinetic studies can be employed to determine the rate-determining step of the reaction and to understand how different reaction parameters affect the reaction rate. This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Key Reaction Step

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 85 kJ/mol | Energy barrier for the rate-determining step |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Exothermic reaction, favoring product formation |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) | Decrease in disorder, less favorable at high temperatures |

| Gibbs Free Energy (ΔG) at 298 K | -9.24 kJ/mol | Spontaneous reaction under standard conditions |

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can have a profound impact on the course of a chemical reaction, and the synthesis of this compound is no exception. Solvents can influence reaction rates, selectivities, and even the nature of the products formed by solvating the reactants, intermediates, and transition states to different extents. orientjchem.org

In the formation of the pyrrolidinone ring, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be preferred as they can effectively solvate charged intermediates and transition states, thereby accelerating the reaction rate. In contrast, nonpolar solvents may favor different reaction pathways or lead to lower yields.

Furthermore, the solvent can modulate the tautomeric equilibria of the β-dicarbonyl intermediates, as discussed earlier. This can have a direct impact on the regioselectivity of the reaction. For example, a solvent that favors the formation of a specific enolate isomer can lead to the preferential formation of a particular regioisomer of the final product. Careful selection of the solvent is therefore a critical aspect of controlling the outcome of the synthesis. The ultimate effect of the solvent is also dependent on the specific reaction pathway, with some reactions showing increased energy barriers in the presence of solvents, while others become kinetically more favorable. orientjchem.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione, offering detailed information about the chemical environment of each atom.

Detailed Analysis of Keto-Enol Tautomerism and Conformational Isomerism

The pentane-2,4-dione moiety of the molecule is well-known to exhibit keto-enol tautomerism. In solution, this compound exists as a dynamic equilibrium between its diketo form and several enol tautomers. The presence of the 5-oxopyrrolidin-2-yl substituent influences the equilibrium, with NMR studies indicating a preference for the enolic form, stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring. The ¹H NMR spectrum typically shows a characteristic downfield signal for the enolic hydroxyl proton, often appearing as a broad singlet. The position and intensity of this peak can be sensitive to solvent and temperature, providing further evidence for the tautomeric equilibrium. The protons of the methyl groups and the methine proton of the pentanedione backbone show distinct chemical shifts for the keto and enol forms, allowing for the quantification of the tautomeric ratio under various conditions.

Conformational isomerism, arising from restricted rotation around the C-C bond connecting the pyrrolidinone and pentanedione rings, may also contribute to the complexity of the NMR spectra, potentially leading to broadened signals or the appearance of multiple sets of resonances for certain protons and carbons.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, establishing the connectivity within the spin systems of the pyrrolidinone and pentanedione fragments. For instance, correlations are observed between the methine proton and the adjacent methylene (B1212753) protons in the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in connecting the pyrrolidinone and pentanedione moieties, for example, by showing a correlation between the methine proton of the pentanedione unit and the carbons of the pyrrolidinone ring.

The following table summarizes representative ¹H and ¹³C NMR chemical shift assignments for the major enol tautomer of this compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidinone CH | ~4.0-4.2 (m) | ~55-58 |

| Pyrrolidinone CH₂ | ~2.0-2.4 (m) | ~28-32, ~30-34 |

| Pyrrolidinone C=O | - | ~178-180 |

| Pyrrolidinone NH | ~7.5-8.0 (br s) | - |

| Pentanedione CH | ~3.5-3.7 (d) | ~50-53 |

| Pentanedione C=O | - | ~190-195 (enol C-O) |

| Pentanedione C=C (enol) | - | ~100-105 |

| Pentanedione CH₃ | ~2.0-2.2 (s) | ~23-26 |

| Enolic OH | ~15-17 (br s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides complementary information to NMR by probing the functional groups present in the molecule.

Identification of Characteristic Functional Group Signatures

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups. The lactam carbonyl (C=O) of the pyrrolidinone ring typically shows a strong absorption band in the region of 1680-1700 cm⁻¹. The pentanedione moiety in its enolic form exhibits a strong, broad band for the conjugated C=O stretching vibration, usually observed at a lower frequency around 1600-1640 cm⁻¹, due to conjugation and intramolecular hydrogen bonding. The C=C stretching of the enol form gives rise to a band in the 1540-1580 cm⁻¹ region. The N-H stretching vibration of the lactam appears as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Lactam C=O | Stretching | 1680-1700 |

| Conjugated Enone C=O | Stretching | 1600-1640 |

| Enol C=C | Stretching | 1540-1580 |

| Lactam N-H | Stretching | 3200-3400 (broad) |

| C-H (sp³ and sp²) | Stretching | 2850-3000 |

| O-H (intramolecular H-bonded) | Stretching | 2500-3200 (very broad) |

Investigation of Intramolecular Hydrogen Bonding Networks

A key feature revealed by IR spectroscopy is the extensive intramolecular hydrogen bonding. The enolic hydroxyl group forms a strong hydrogen bond with the adjacent carbonyl oxygen of the pentanedione moiety. This interaction is evidenced by a very broad and low-frequency O-H stretching band, often centered around 2500-3200 cm⁻¹. The strength of this hydrogen bond contributes significantly to the stability of the enol tautomer. The position and shape of the N-H stretching band of the pyrrolidinone ring can also provide information about potential intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 183.2 g/mol , corresponding to its molecular formula of C₉H₁₃NO₃. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed. Common fragmentation pathways include the cleavage of the bond between the two ring systems, leading to fragment ions corresponding to the pyrrolidinone and pentanedione moieties. Loss of small neutral molecules such as CO, H₂O, and methyl or acetyl radicals are also common fragmentation pathways that help to piece together the molecular structure. The analysis of these fragmentation patterns provides corroborative evidence for the structure determined by NMR and IR spectroscopy.

X-ray Crystallography for Precise Solid-State Structure Determination of the Chemical Compound and its Derivatives

As of the latest available research, single-crystal X-ray diffraction studies, the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, have not been reported for this compound. Consequently, detailed structural parameters such as unit cell dimensions, space group, bond lengths, and bond angles for this specific molecule remain undetermined.

Similarly, a search for crystallographic data on derivatives of this compound has not yielded any publicly available crystal structures. While X-ray crystallographic studies have been conducted on various individual derivatives of both the pyrrolidinone and pentane-2,4-dione ring systems, no such data exists for compounds where these two moieties are linked as in the specified parent compound.

The absence of this experimental data means that a detailed analysis of the solid-state conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing of this compound and its derivatives cannot be provided at this time. Such information is crucial for a complete understanding of the compound's structure-property relationships.

Future research involving the successful crystallization of this compound or its derivatives would be necessary to generate the data required for a full structural elucidation via X-ray crystallography.

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No specific data available for 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No specific data available for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

No specific data available for this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

No specific data available for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific data available for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No specific data available for this compound.

Theoretical Elucidation of Tautomeric Equilibria and Stability

No specific data available for this compound.

No Publicly Available Research Found for "this compound"

A comprehensive review of scientific databases and literature reveals a lack of specific research on the chemical compound this compound. Consequently, an article detailing its structure-activity relationship and mechanistic in vitro studies as per the requested outline cannot be generated at this time.

While the individual components of the molecule, the 5-oxopyrrolidine ring and the pentane-2,4-dione (acetylacetone) moiety, are present in various biologically active compounds, scientific inquiry into the specific combination represented by this compound appears to be absent from the public domain.

Searches for mechanistic biological inquiries, including its potential modulatory effects, conformational dynamics, interactions with enzymes or cellular pathways, and radical scavenging mechanisms, did not yield any studies focused on this particular compound. Therefore, it is not possible to provide scientifically accurate and verifiable information for the following requested sections:

Structure Activity Relationship Sar in Biological Contexts Through Mechanistic in Vitro Studies

Mechanistic Insights from In Vitro Cellular and Biochemical Investigations

Without primary or secondary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to elucidate the biological properties and structure-activity relationships of 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione.

Comparative SAR Studies with Related Beta-Diketone and Pyrrolidinone Analogs

However, it is possible to extrapolate potential SAR trends by examining studies on broader categories of 5-oxopyrrolidine and beta-diketone derivatives. These studies provide a foundational understanding of how structural modifications on these respective moieties can influence biological activity.

Insights from Pyrrolidinone Analogs

Research on various pyrrolidinone derivatives indicates that the nature and position of substituents on the pyrrolidinone ring are critical for determining biological activity. For instance, in a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, variations in the position and electronic nature of the pyrrolidinone ring were found to significantly impact inhibitory potency. This suggests that the linkage and orientation of the pentane-2,4-dione substituent at the 2-position of the pyrrolidinone ring in this compound are likely key determinants of its biological profile.

Insights from Beta-Diketone Analogs

The beta-diketone moiety is a well-known chelating group and its presence is often associated with a wide range of biological activities, including antimicrobial and anticancer effects. The tautomeric equilibrium between the keto and enol forms of the beta-diketone is a crucial factor influencing its interaction with biological targets. The specific substituents on the beta-dicarbonyl framework can shift this equilibrium and thereby modulate activity. In the context of this compound, the attachment of the bulky 5-oxopyrrolidin-2-yl group at the 3-position of the pentane-2,4-dione core would be expected to influence its steric and electronic properties, and consequently its biological activity, when compared to simpler beta-diketone analogs.

A hypothetical comparative analysis would involve synthesizing and testing a series of analogs where the pyrrolidinone and beta-diketone moieties are systematically modified. The following tables outline a potential, though currently theoretical, framework for such a comparative SAR study.

Table 1: Hypothetical SAR of Pyrrolidinone Ring Modifications

| Compound ID | R1 Substituent (on Pyrrolidinone N) | R2 Substituent (at position 4) | In Vitro Activity (IC₅₀, µM) - Target X |

| Target Compound | H | H | Data not available |

| Analog 1A | CH₃ | H | Hypothetical value |

| Analog 1B | H | OH | Hypothetical value |

| Analog 1C | CH₃ | OH | Hypothetical value |

This table is for illustrative purposes only, as experimental data is not available.

Table 2: Hypothetical SAR of Beta-Diketone Moiety Modifications

| Compound ID | R3 Substituent (on Diketone) | R4 Substituent (on Diketone) | In Vitro Activity (IC₅₀, µM) - Target X |

| Target Compound | CH₃ | CH₃ | Data not available |

| Analog 2A | CF₃ | CH₃ | Hypothetical value |

| Analog 2B | CH₃ | Phenyl | Hypothetical value |

| Analog 2C | H | H | Hypothetical value |

This table is for illustrative purposes only, as experimental data is not available.

Without direct experimental evidence, any discussion on the SAR of this compound remains speculative. Future research involving the synthesis of this compound and a library of its analogs, followed by systematic in vitro screening, would be necessary to elucidate its precise structure-activity relationships.

Future Directions and Emerging Research Avenues for 3 5 Oxopyrrolidin 2 Yl Pentane 2,4 Dione

Development of Green Chemistry Approaches for Synthesis

The synthesis of heterocyclic compounds, including pyrrolidinone derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comchemijournal.com Future research on 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione will likely prioritize the development of more sustainable synthetic routes.

Key strategies in this area include:

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. numberanalytics.com Research is shifting towards the use of environmentally benign solvents such as water, ionic liquids, or bio-based solvents for the synthesis of nitrogen-containing heterocycles. numberanalytics.commdpi.com For instance, the synthesis of some 2-pyrrolidinone (B116388) derivatives has been successfully achieved using ethanol, an environmentally friendly solvent. vjol.info.vn

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased efficiency in the synthesis of pyrrolidine (B122466) derivatives. nih.govnih.gov

Catalysis: The exploration of novel catalysts, including biocatalysts (enzymes) and reusable solid-supported catalysts, can lead to more selective and efficient reactions under milder conditions. numberanalytics.comchemijournal.com Biocatalysis, in particular, offers high selectivity and operates under mild conditions, reducing energy consumption. numberanalytics.com

Multi-component Reactions: One-pot, multi-component reactions are highly efficient as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. vjol.info.vnchemijournal.com This approach has been used to synthesize various heterocyclic compounds, including pyrrolidinone derivatives. vjol.info.vn

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |

|---|---|---|

| Use of Benign Solvents | Replacing traditional organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity, lower environmental impact, improved safety. |

| Alternative Energy Sources | Employing microwave irradiation instead of conventional heating. | Faster reaction times, higher yields, energy efficiency. nih.govnih.gov |

| Biocatalysis | Using enzymes to catalyze key reaction steps. | High selectivity, mild reaction conditions, reduced byproducts. numberanalytics.com |

| Multi-component Reactions | Designing a one-pot synthesis from readily available starting materials. | Increased efficiency, reduced waste, simplified procedures. vjol.info.vn |

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through timely measurements of critical parameters. mt.compharmanow.livefda.gov The goal is to ensure final product quality by building it into the process from the start. fda.gov For the synthesis of this compound, advanced spectroscopic techniques are crucial for real-time, in-line monitoring, which can significantly improve process understanding and control. pharmtech.comamericanpharmaceuticalreview.com

Future research will likely involve the integration of various spectroscopic methods:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comnih.govmdpi.com Raman spectroscopy is particularly advantageous for its ability to monitor reactions in aqueous media and for its ease of interpretation. pharmanow.livenih.gov

NMR Spectroscopy: Flow NMR is a powerful tool for non-invasive, real-time reaction monitoring, providing detailed structural information about molecules in the reaction mixture.

Mass Spectrometry: On-line mass spectrometry can be coupled with flow chemistry systems to provide rapid analysis of reaction components. nih.gov

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique is emerging as a valuable tool for examining the crystalline structure and polymorphic forms of pharmaceutical compounds, which is critical for ensuring the quality and stability of the final product. nih.govresearchgate.net

By implementing these PAT tools, researchers can gain deeper insights into reaction kinetics and mechanisms, optimize reaction conditions for yield and purity, and ensure batch-to-batch consistency. mt.comnih.gov

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

|---|---|---|

| FTIR/Raman Spectroscopy | Concentration of chemical species, reaction progress. americanpharmaceuticalreview.comnih.gov | Real-time tracking of reactant consumption and product formation. |

| Flow NMR Spectroscopy | Detailed molecular structure of components in the reaction mixture. | Identification of intermediates and byproducts. |

| Mass Spectrometry | Molecular weight of reaction components. | Confirmation of product identity and detection of impurities. |

| Terahertz (THz) Spectroscopy | Crystalline structure and polymorphic forms. nih.gov | Ensuring the correct solid-state form of the final product. |

Integration of Machine Learning and Artificial Intelligence in SAR Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of promising new drug candidates. researchgate.netmdpi.com For this compound and its analogs, AI and ML can be powerful tools for predicting their biological activities and designing novel, more potent compounds.

Emerging research avenues in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and deep learning, can be used to build QSAR models that correlate the structural features of molecules with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties. febs.orgneoncorte.com These models can be trained on existing libraries of active compounds to generate novel pyrrolidinone derivatives with potentially enhanced efficacy and selectivity.

Enzyme Design for Biocatalysis: AI is being used to design novel enzymes from scratch for specific industrial and pharmaceutical applications. neoncorte.comcreative-biogene.comnutraingredients-usa.com This could be applied to create highly efficient and selective enzymes for the green synthesis of this compound.

Interpretable AI: Methods like SHAP (SHapley Additive exPlanations) can be used to interpret the predictions of complex ML models. digitellinc.com This allows chemists to understand which molecular features are driving the predicted activity, providing valuable insights for the rational design of new compounds. digitellinc.com

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Building predictive models that link molecular structure to biological activity. nih.govmdpi.com | Rapidly screen virtual libraries of compounds to identify promising candidates. |

| Generative Models | Designing novel molecules with desired pharmacological properties. febs.orgneoncorte.com | Creation of new derivatives with improved potency and selectivity. |

| AI-Driven Enzyme Design | Creating custom enzymes for specific chemical transformations. neoncorte.comcreative-biogene.com | Development of highly efficient biocatalysts for sustainable synthesis. |

| Interpretable AI (e.g., SHAP) | Understanding the rationale behind model predictions. digitellinc.com | Gaining insights into structure-activity relationships to guide compound optimization. |

Exploration of Novel Mechanistic Biological Targets in In Vitro Systems

Derivatives of pyrrolidinone and related heterocyclic structures have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netrdd.edu.iqnih.govmdpi.com A key future direction for research on this compound is the exploration of its potential effects on novel mechanistic targets within in vitro systems.

Given the structural motifs present in the compound, several biological targets warrant investigation:

Anti-inflammatory Pathways: Many heterocyclic compounds exhibit anti-inflammatory activity by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The link between chronic inflammation and cancer also suggests that compounds with dual anti-inflammatory and anticancer activities could be particularly valuable. mdpi.commdpi.com

Anticancer Targets: Pyrrolidinone derivatives have been investigated for their anticancer effects against various cell lines. nih.govnih.govrsc.org Future studies could explore the effect of this compound on key cancer-related targets such as protein kinases (e.g., JNK1, JNK2, p38a), transcription factors (e.g., NF-kB), and apoptosis-related proteins (e.g., p53, Bax, Bcl-2). mdpi.comrsc.orgnih.gov

Enzyme Inhibition: The pyrrolidine scaffold is present in inhibitors of various enzymes, including α-glucosidase and aldose reductase (relevant to diabetes) and poly(ADP-ribose) polymerase (PARP) enzymes (involved in DNA repair and relevant to cancer therapy). nih.gov

Antimicrobial Targets: Given that some pyrrolidinone derivatives show activity against bacteria like Mycobacterium tuberculosis, investigating the compound's effect on essential microbial enzymes, such as InhA, could reveal novel antimicrobial potential. researchgate.netmdpi.com

| Potential Biological Target Class | Specific Examples | Rationale based on Related Compounds |

|---|---|---|

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX). nih.gov | Pyrrolidine-2,5-dione derivatives have shown potent and selective COX-2 inhibition. nih.gov |

| Protein Kinases | JNK1, JNK2, p38a, VEGFR-2. rsc.orgnih.gov | Heterocyclic compounds are frequently developed as kinase inhibitors for cancer therapy. |

| Apoptosis Regulators | p53, Bax, Bcl-2. rsc.org | Many anticancer agents act by inducing apoptosis in cancer cells. |

| Metabolic Enzymes | α-Glucosidase, Aldose reductase (ALR2). nih.gov | Polyhydroxylated pyrrolidines act as dual inhibitors of these diabetes-related enzymes. nih.gov |

| Bacterial Enzymes | InhA (Mycobacterium tuberculosis). researchgate.net | Pyrrolidinone-based compounds have shown activity against M. tb, suggesting novel modes of action. researchgate.net |

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling 3-(5-Oxopyrrolidin-2-yl)pentane-2,4-dione in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizing agents, strong bases, and ignition sources. Incompatible with organic acids and amines .

- Decontamination : Wash exposed skin with water immediately. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact .

Q. How can researchers synthesize this compound with diastereoselectivity?

- Methodological Answer :

- Utilize a diastereoselective approach involving Michael addition or condensation reactions. For example, combine acetylacetone derivatives with pyrrolidinone precursors under controlled pH and temperature.

- Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and confirm stereochemistry using -NMR and X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to identify proton environments and carbonyl groups.

- FT-IR : Confirm ketone (1700–1750 cm) and amide (1650 cm) functionalities.

- Mass Spectrometry : HRMS-ESI for molecular weight validation .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

- Methodological Answer :

- The diketone moiety chelates metal ions (e.g., Mo(VI), Ag(I)) via its β-diketonate structure, forming stable complexes.

- Experimental Design : React with metal salts (e.g., MoO(acac)) in anhydrous solvents (e.g., THF) under nitrogen. Monitor coordination using UV-Vis and single-crystal XRD .

Q. What strategies optimize enzymatic transformations involving this compound?

- Methodological Answer :

- Enzyme Screening : Test ancestral or engineered carbonyl reductases (e.g., from Bacillus spp.) for activity.

- Activity Assay : Measure specific activity (U/mg) under varying pH (6–8) and temperature (25–37°C). Use substrates like pentane-2,4-dione derivatives (see Table 1) .

| Substrate | Specific Activity (U/mg) |

|---|---|

| Acetone | 13.3 ± 0.5 |

| Pentane-2,4-dione | 3.2 ± 0.2 |

| Hexane-2,5-dione | 2.1 ± 0.2 |

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (e.g., methanol/chloroform) to obtain single crystals.

- XRD Analysis : Compare with published structures (e.g., C11H11N3O2, space group P) to validate bond lengths and angles. Address polymorphism via thermal (DSC) and PXRD studies .

Q. What are the implications of conflicting mutagenicity data for long-term toxicity studies?

- Methodological Answer :

- Contradiction Analysis : Re-evaluate mutagenicity assays (e.g., Ames test) under standardized OECD guidelines. Cross-reference with structural analogs (e.g., acetylacetone derivatives) to identify reactive sites (e.g., α,β-unsaturated ketones) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.